

Showdomycin as an Inhibitor in Metabolic Pathway Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Showdomycin*

Cat. No.: *B1681661*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Showdomycin is a C-nucleoside antibiotic isolated from *Streptomyces showdoensis*.^[1] Structurally similar to uridine and pseudouridine, it possesses potent antitumor and antimicrobial properties.^[1] Its unique structure, featuring a maleimide moiety, is responsible for its high reactivity and biological activity.^[1] **Showdomycin** acts as a versatile inhibitor in metabolic pathway studies, primarily through two mechanisms: as a uridine mimic and as a sulfhydryl-reactive agent that covalently modifies cysteine residues in enzymes.^{[1][2]} This document provides detailed application notes and experimental protocols for utilizing **showdomycin** as an inhibitor to investigate various metabolic pathways.

Mechanism of Action

Showdomycin's inhibitory effects stem from its dual nature. As a structural analog of uridine, it can interfere with metabolic pathways that utilize uridine or its derivatives. For instance, it has been shown to inhibit enzymes involved in uridine and orotic acid metabolism.^[3] More significantly, the electrophilic maleimide ring of **showdomycin** readily reacts with nucleophilic sulfhydryl groups of cysteine residues in proteins, leading to irreversible covalent modification and enzyme inhibition.^[3] This property makes it a potent inhibitor of a wide range of enzymes.

Applications in Metabolic Pathway Studies

Showdomycin's ability to target multiple metabolic enzymes makes it a valuable tool for:

- Elucidating enzyme function: By observing the metabolic consequences of inhibiting a specific enzyme or pathway.
- Identifying novel drug targets: Enzymes that are critical for the survival of cancer cells or pathogens and are inhibited by **showdomycin** can be explored as potential therapeutic targets.
- Validating the role of metabolic pathways in disease: Studying the effect of **showdomycin** on disease models can help understand the contribution of specific metabolic routes to the disease phenotype.

Data Presentation: Quantitative Inhibition Data

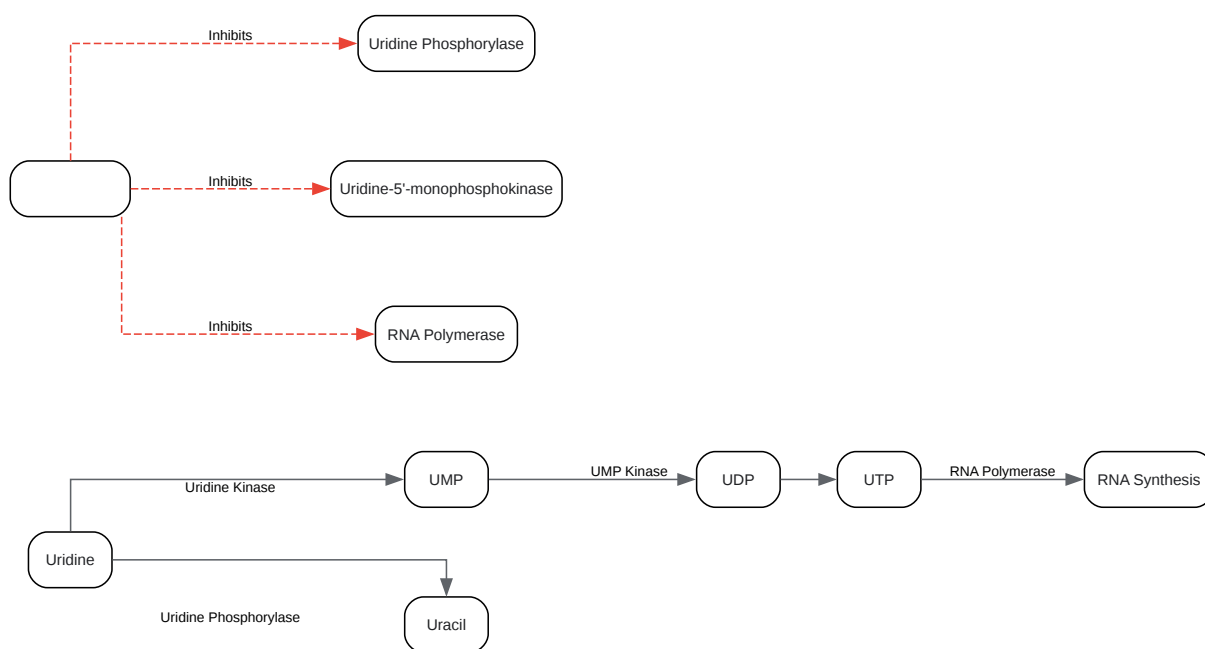
The following table summarizes the known quantitative data for **showdomycin's** inhibitory activity against various metabolic enzymes.

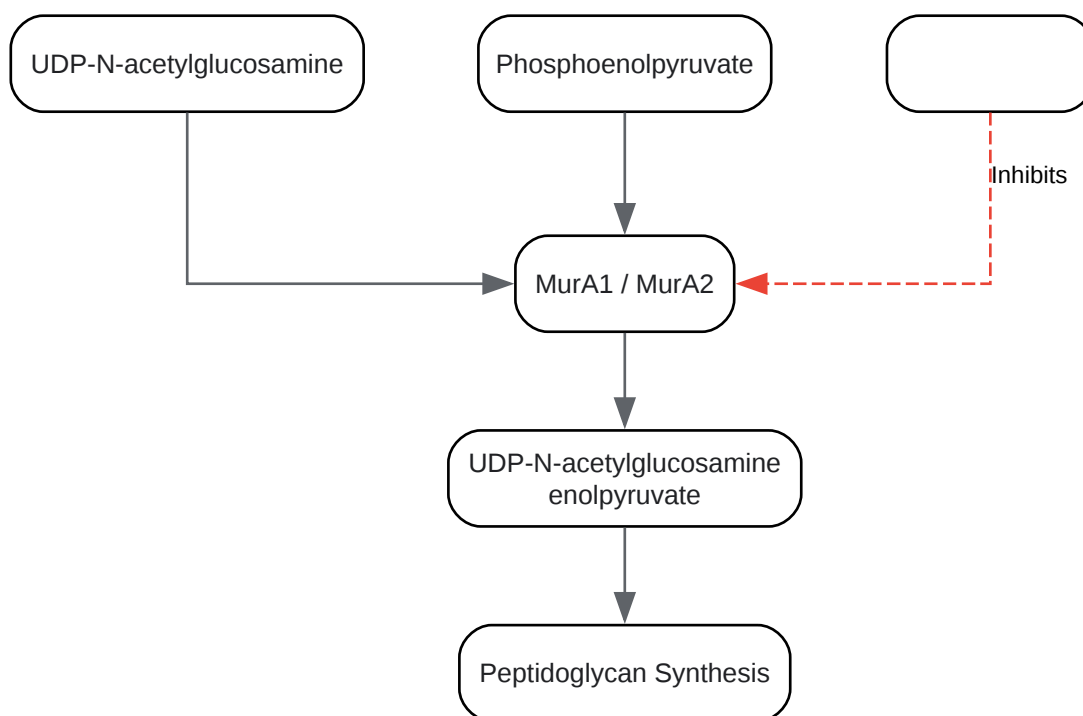
Target Enzyme	Organism/Tissue	Inhibition Parameter	Value	Reference
(Na ⁺ + K ⁺)-ATPase	Rat brain	Rate Constant	~11.01 M ⁻¹ min ⁻¹	[4]
MurA1	Staphylococcus aureus	IC50	10 µM	[5]
UDP-glucose Dehydrogenase	Bovine liver	Inhibition	Complete	[3]
Uridine Phosphorylase	Ehrlich ascites cells	Inhibition	Yes	[3]
Uridine-5'-monophosphokinase	Ehrlich ascites cells	Inhibition	Yes	[3]
Orotidylic acid pyrophosphorylase	Ehrlich ascites cells	Inhibition	Possible	[3]

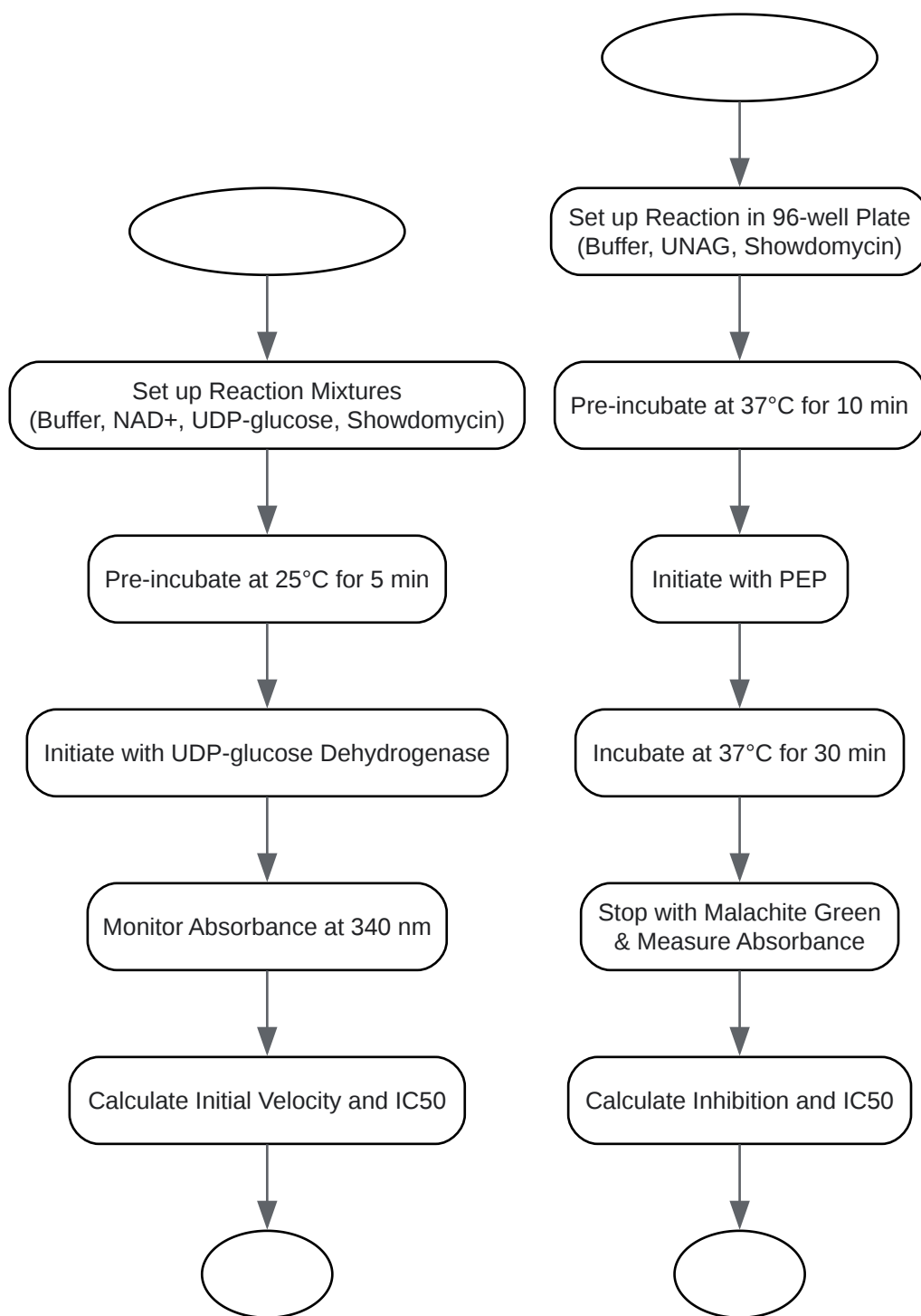
Key Metabolic Pathways Targeted by Showdomycin

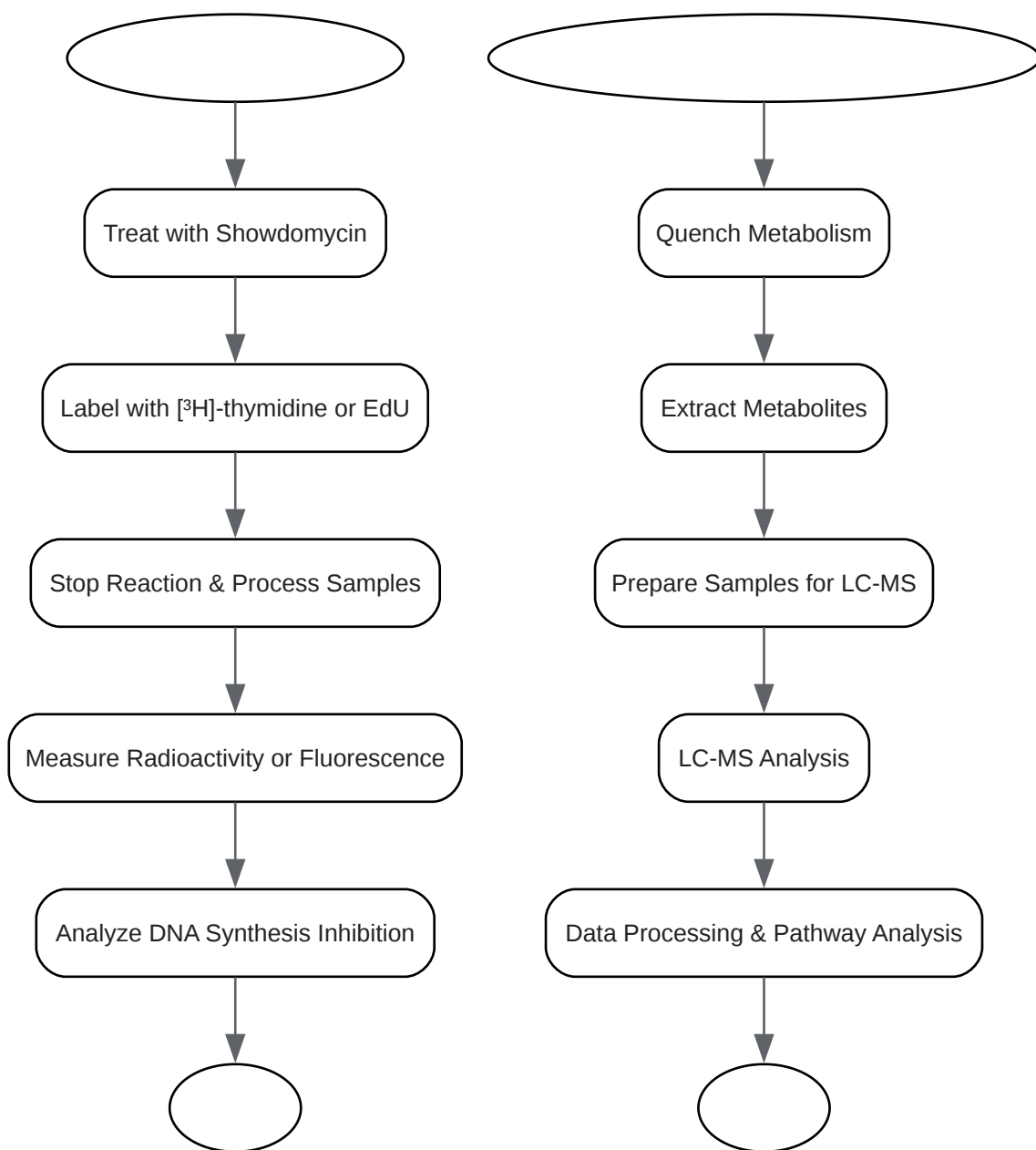
Nucleotide Metabolism

Showdomycin significantly impacts nucleotide metabolism due to its structural similarity to uridine and its ability to inhibit key enzymes in this pathway.









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References

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- 4. Showdomycin, a nucleotide-site-directed inhibitor of (Na⁺ + K⁺)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Showdomycin as a versatile chemical tool for the detection of pathogenesis-associated enzymes in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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